

Application Notes: 1-Chlorododecane in the Synthesis of Agrochemical Intermediates

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Compound of Interest

Compound Name: 1-Chlorododecane

Cat. No.: B051209

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These application notes provide a detailed overview of the use of **1-chlorododecane** as a key starting material in the synthesis of various agrochemical intermediates. **1-Chlorododecane**, a versatile alkylating agent, allows for the introduction of a dodecyl group into various molecules, imparting specific physicochemical properties essential for agrochemical activity.^{[1][2][3][4]} This document outlines the synthesis of key agrochemical classes, including guanidine fungicides and quaternary ammonium compound (QAC) herbicides and fungicides, complete with detailed experimental protocols and data.

Synthesis of Dodecylguanidine Acetate (Dodine)

Dodine, or dodecylguanidine acetate, is a widely used fungicide for controlling a variety of fungal diseases on fruit and nut crops.^[5] The synthesis of dodine from **1-chlorododecane** is a two-step process, beginning with the formation of dodecylamine, which is then converted to dodecylguanidine acetate.

Step 1: Synthesis of Dodecylamine from 1-Chlorododecane

Dodecylamine is synthesized via the nucleophilic substitution of the chlorine atom in **1-chlorododecane** with an amino group. A common method involves the reaction of **1-chlorododecane** with a source of ammonia.

Experimental Protocol: Synthesis of Dodecylamine

- **Reaction Setup:** In a high-pressure autoclave, place a solution of **1-chlorododecane** in a suitable solvent such as ethanol.
- **Ammonolysis:** Add a significant excess of aqueous ammonia to the autoclave.
- **Reaction Conditions:** Heat the mixture to a temperature range of 150-200°C. The reaction is typically carried out under pressure.
- **Reaction Time:** Maintain the reaction conditions for 4-6 hours.
- **Work-up:** After cooling the reactor, the excess ammonia and solvent are removed by distillation. The resulting mixture is then treated with a strong base, such as sodium hydroxide, to liberate the free dodecylamine.
- **Purification:** The dodecylamine is then purified by distillation under reduced pressure. A 97% yield has been reported for the reaction of **1-chlorododecane** with ethane-1,2-diamine in ethanol at 110-120°C for 1 hour, suggesting high yields are achievable for amination reactions.^[4]

Step 2: Synthesis of Dodecylguanidine Acetate (Dodine) from Dodecylamine

The second step involves the reaction of dodecylamine with cyanamide and acetic acid to form the acetate salt of dodecylguanidine.^{[1][5][6][7]}

Experimental Protocol: Synthesis of Dodecylguanidine Acetate (Dodine)

This protocol is adapted from a patented method for the synthesis of dodine.^[7]

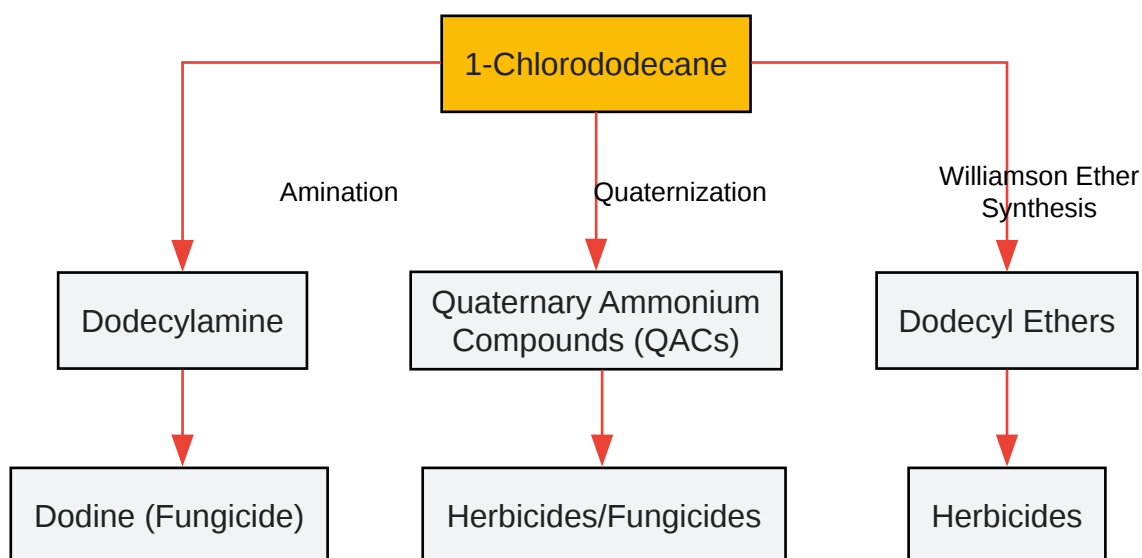
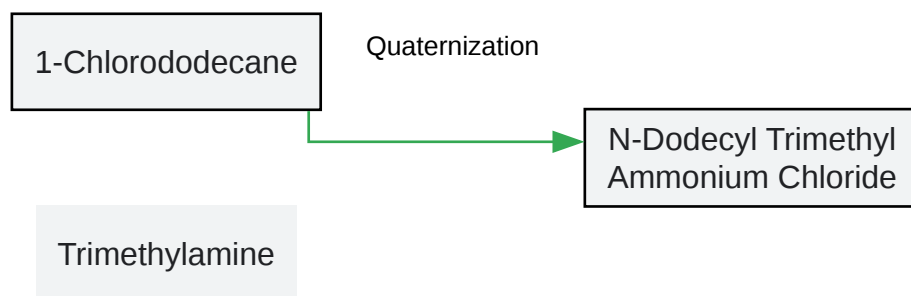
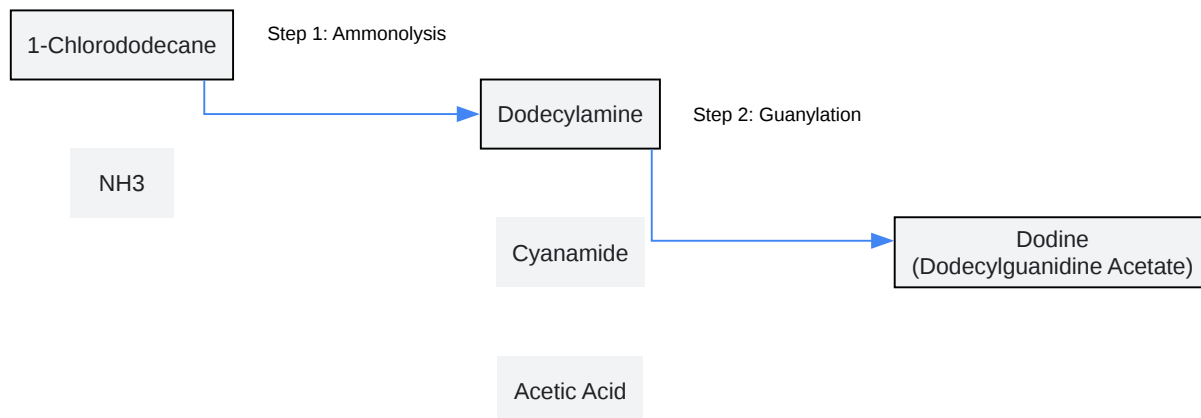
- **Reaction Setup:** In a 2 L round-bottom flask equipped with a stirrer, add 300 g (1.62 mol) of technical grade dodecylamine (98% purity), 500 mL of water, and 30 mL of acetic acid.
- **Heating:** Heat the mixture to 90-95°C.

- **Cyanamide Addition:** To the heated mixture, add 228 mL (239 g, 2.84 mol) of a 50% aqueous solution of cyanamide.
- **Reaction Time:** The reaction time is typically between 0.5 to 4 hours.[\[7\]](#)
- **Crystallization:** After the reaction is complete, cool the mixture. A white precipitate of dodine will form.
- **Isolation and Purification:** Filter the precipitate and wash it to obtain the final product.
- **Yield:** A yield of 86.4% of dodine with 98% purity has been reported using this method.[\[7\]](#)

Quantitative Data for Dodine Synthesis

Parameter	Value	Reference
Starting Material	Dodecylamine (from 1-chlorododecane)	[7]
Reagents	Cyanamide, Acetic Acid, Water	[7]
Reaction Temperature	90-95°C	[7]
Reaction Time	0.5 - 4 hours	[7]
Product	Dodecylguanidine Acetate (Dodine)	[5] [7]
Yield	86.4%	[7]
Purity	98%	[7]

Synthesis Pathway for Dodine



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